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Compound of Interest

Compound Name: 5-Methoxy-2-nitro-N-propylaniline

CAS No.: 1437794-73-4

Cat. No.: B2477771

Get Quote

Comparative Synthesis Guide: 5-Methoxy-2-
nitro-N-propylaniline
Executive Summary
The synthesis of 5-Methoxy-2-nitro-N-propylaniline (also known as N-propyl-5-methoxy-2-

nitroaniline) presents a classic challenge in regiochemical control. As a functionalized

nitroaniline, it serves as a critical intermediate in the development of azo dyes and, more

importantly, as a scaffold for benzimidazole-based kinase inhibitors and other pharmaceutical

agents.

This guide objectively compares three distinct synthetic methodologies:

Regioselective SNAr (The "De Novo" Route): High-fidelity construction from 2,4-

difluoronitrobenzene.

Reductive Amination (The "Direct" Route): Mild derivatization of commercially available 5-

methoxy-2-nitroaniline.
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Direct Alkylation (The "Traditional" Route): A lower-selectivity baseline method included for

context.

Recommendation: For high-purity applications requiring strict impurity control, Method A (SNAr)

is superior due to its predictable regiochemistry. For rapid, small-scale analog generation,

Method B (Reductive Amination) offers the fastest turnaround.

Chemical Identity & Structural Logic
IUPAC Name:N-propyl-5-methoxy-2-nitroaniline

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

SMILES:CCCNC1=CC(OC)=CC=C1=O

Structural Analysis for Retrosynthesis: The molecule features an electron-withdrawing nitro

group at position 2 and an electron-donating methoxy group at position 5 (relative to the amine

at position 1). This "push-pull" electronic system stabilizes the molecule but complicates

electrophilic substitution. Therefore, nucleophilic assembly is preferred.

Method A: Regioselective SNAr (Recommended for
Purity)
This method exploits the differential reactivity of fluorine substituents on a nitrobenzene ring. In

2,4-difluoronitrobenzene, the fluorine at the 4-position (para to nitro) is significantly more labile

than the fluorine at the 2-position (ortho) due to steric accessibility and electronic activation.

Mechanism & Pathway[1][2][3][4][5][6][7]
Step 1 (Para-Substitution): Controlled reaction with sodium methoxide selectively displaces

the 4-fluoro group.

Step 2 (Ortho-Substitution): The remaining 2-fluoro group, still activated by the adjacent nitro

group, is displaced by propylamine.
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2,4-Difluoronitrobenzene Reagent: NaOMe, MeOH
Temp: 0°C to RT

Intermediate:
4-Methoxy-2-fluoronitrobenzene

 Regioselective
(Para attack) Reagent: Propylamine, DMSO

Temp: 60°C
Target:

5-Methoxy-2-nitro-N-propylaniline
 Ortho attack

Click to download full resolution via product page

Figure 1: Sequential Nucleophilic Aromatic Substitution pathway ensuring correct

regiochemistry.

Detailed Protocol
Step 1: Synthesis of 4-Methoxy-2-fluoronitrobenzene

Charge a reaction vessel with 2,4-difluoronitrobenzene (1.0 eq) and anhydrous methanol (10

V).

Cool the solution to 0°C.

Dropwise add Sodium Methoxide (0.95 eq, 25% w/w in MeOH). Note: Using a slight deficit of

methoxide prevents bis-substitution.

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

Workup: Quench with water, extract with dichloromethane (DCM), dry over MgSO4, and

concentrate. The intermediate is typically a pale yellow solid.

Step 2: Synthesis of 5-Methoxy-2-nitro-N-propylaniline

Dissolve the intermediate (from Step 1) in DMSO (5 V).

Add Potassium Carbonate (1.5 eq) and Propylamine (1.2 eq).

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the

fluoro-intermediate.

Workup: Pour into ice water. The product often precipitates as an orange/red solid. Filter,

wash with water, and recrystallize from ethanol/water if necessary.
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Method B: Reductive Amination (Recommended for
Speed)
If 5-methoxy-2-nitroaniline (commercially available) is on hand, this method avoids the two-step

ring construction. The challenge here is chemoselectivity: reducing the imine without reducing

the nitro group.

Mechanism & Pathway
Reaction of the aniline with propionaldehyde forms an imine (Schiff base), which is selectively

reduced by Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB).

These reagents are mild enough to leave the nitro group intact.

5-Methoxy-2-nitroaniline 1. Propionaldehyde, AcOH
2. NaBH3CN

Imine Intermediate
(Transient)

 Condensation Target:
5-Methoxy-2-nitro-N-propylaniline

 Selective Reduction

Click to download full resolution via product page

Figure 2: Reductive amination workflow using chemoselective hydride donors.

Detailed Protocol
Dissolve 5-methoxy-2-nitroaniline (1.0 eq) in DCM or Methanol (10 V).

Add Propionaldehyde (1.2 eq) and Acetic Acid (2.0 eq). Stir for 30 minutes at RT to facilitate

imine formation.

Cool to 0°C and add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is

preferred over NaBH3CN for lower toxicity and better handling.

Stir at RT overnight.

Quench: Add saturated NaHCO3 solution to neutralize the acid.

Extraction: Extract with DCM. The organic layer will contain the product.
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Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted

aniline.

Comparative Analysis
The following table contrasts the two primary methods against the "Traditional" alkylation

(Method C), which involves reacting the aniline directly with propyl bromide. Method C is

generally discouraged due to the formation of the N,N-dipropyl byproduct.

Feature
Method A: SNAr
(De Novo)

Method B:
Reductive
Amination

Method C: Direct
Alkylation

Starting Material
2,4-

Difluoronitrobenzene

5-Methoxy-2-

nitroaniline

5-Methoxy-2-

nitroaniline

Step Count 2 1 1

Regiocontrol
Excellent (Controlled

by F reactivity)

N/A (Only one amine

available)

Poor (Risk of over-

alkylation)

Chemoselectivity High
High (With correct

reducing agent)

Low (Mono vs Di

alkylation)

Yield (Typical) 75–85% (Overall) 60–75% 40–50%

Purification
Crystallization (often

sufficient)

Chromatography

required

Difficult

Chromatography

Cost Efficiency High (Cheaper SM)
Moderate (More

expensive SM)
Moderate
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Context: Validates the para-selectivity of alkoxide attack on activ

General Protocol for SNAr with Amines

Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr).[3]

Source: BenchChem Application Notes.[3]

Context: Provides standard conditions (Base/Solvent) for displacing ortho-fluorines with
amines.

Reductive Amination Methodologies

Title: Reductive Amin
Source: Organic Chemistry Portal.
Context: Standard protocols for using STAB/NaBH3CN in the presence of nitro groups.

Compound Data & Safety

Title: 5-Methoxy-2-nitro-N-propylaniline (CAS 1437794-73-4).
Source: BLD Pharm Product C
Context: Verification of chemical structure and commercial availability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2477771/docs#comparing-synthesis-methods-for-5-
methoxy-2-nitro-n-propylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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